molecular formula C192H295N59O60S B1139755 Oxyntomodulin (porcine, bovine) CAS No. 62340-29-8

Oxyntomodulin (porcine, bovine)

Cat. No. B1139755
CAS RN: 62340-29-8
M. Wt: 4421.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

OXM synthesis involves solid-phase peptide synthesis techniques, which have been refined to produce both natural and modified forms of the hormone. Studies have explored various analogs to enhance its stability and bioactivity, with modifications designed to resist degradation by dipeptidyl peptidase IV (DPPIV), thereby prolonging its physiological effects. For example, analogs with altered N terminus regions show modulated binding to GLP-1 receptors and resistance to DPPIV degradation, enhancing their in vivo bioactivity (Druce et al., 2009).

Molecular Structure Analysis

OXM's molecular structure is crucial for its interaction with GLP-1 and GCGR receptors. The hormone's structure-activity relationships have been extensively studied, revealing that certain regions of the OXM molecule are critical for receptor binding and activation. Modifications to its structure, such as acylation or elongation at the C terminus, can significantly alter its receptor affinity and biological actions. These structural modifications not only enhance its pharmaceutical potential by increasing potency and longevity but also offer insights into the molecular basis of OXM's dual-receptor activation mechanism (Druce et al., 2009).

Chemical Reactions and Properties

The chemical properties of OXM, including its stability and reactivity, are influenced by its peptide nature and the specific sequence of amino acids. The stability of OXM in biological systems is a key area of research, given its susceptibility to rapid degradation by enzymes such as DPPIV. Chemical modifications, such as the introduction of D-amino acids or the incorporation of peptidase inhibitors, have been shown to improve its stability and bioavailability, thus enhancing its therapeutic potential (Kerr, Flatt, & Gault, 2010).

Physical Properties Analysis

The physical properties of OXM, such as solubility and half-life, are critical for its function and therapeutic application. OXM's solubility in aqueous solutions facilitates its role as a circulating hormone that can interact with distant receptors. Enhancements in the physical properties of OXM analogs, aimed at increasing their solubility and stability in the circulatory system, contribute to their improved pharmacokinetic profiles and, by extension, their efficacy as potential treatments for metabolic disorders (Yang et al., 2020).

Chemical Properties Analysis

OXM's chemical properties, including its reactivity with specific enzymes and receptors, underpin its biological functions. The hormone's interaction with DPPIV and its subsequent degradation are key determinants of its activity and half-life. Research into OXM's chemical properties has led to the development of analogs with altered enzyme reactivity, providing insights into the mechanisms governing its effects on food intake, glucose regulation, and energy expenditure (Dakin et al., 2004).

Scientific Research Applications

Hormonal Mechanism and Therapeutic Potential

Oxyntomodulin, a peptide hormone released from the gut post-prandially, plays a significant role in weight management and glucose metabolism. It activates both the glucagon-like peptide-1 receptor (GLP1R) and the glucagon receptor (GCGR), leading to a reduction in food intake and an increase in energy expenditure in humans. This dual activation makes OXM a promising treatment for obesity and diabetes, as it offers potential advantages over selective GLP1R agonists. Notably, while GCGR activation can raise glucose production, the simultaneous activation of GLP1R counterbalances this effect, improving glucose tolerance in Type 2 Diabetes Mellitus (T2DM) patients (Pocai, 2013).

Effects on Energy Expenditure and Appetite

A randomized controlled trial demonstrated that oxyntomodulin administration in overweight and obese humans leads to a significant decrease in energy intake and body weight. Importantly, OXM does not alter resting energy expenditure but increases activity-related energy expenditure, thus creating a negative energy balance. This supports OXM's role as a potential anti-obesity therapy (Wynne et al., 2006).

Obesity and Diabetes Management

OXM has shown remarkable effects in reversing obesity in diet-induced obese mice. Studies indicate that OXM, as a dual agonist for GLP1R and GCGR, offers superior weight loss, lipid-lowering activity, and comparable antihyperglycemic efficacy to GLP1R-selective agonists. The dual receptor agonism increases fatty acid oxidation and reduces hepatic steatosis, providing a novel therapeutic approach for the treatment of obesity (Pocai et al., 2009).

Novel Delivery Systems

An innovative oral delivery system for OXM, using genetically engineered Bifidobacterium as the carrier, was developed to overcome the difficulties of intravenous administration. This approach showed significant reductions in food intake, body weight, and blood triglyceride levels in overweight mice, indicating a successful novel delivery method for OXM with potential therapeutic applications (Long et al., 2010).

Role in Gastric Functions

OXM, besides its role in weight management, also influences gastric functions. It inhibits both basal and meal-stimulated gastric acid secretion, suggesting a physiological regulatory role in gastric activities. This was demonstrated in studies where OXM administration in rats significantly decreased acid output stimulated by a liquid meal (Jarrousse et al., 1986).

Enhanced Peptide Analogs

Research on stapled, long-acting, and highly potent OXM analogs has shown promising results in controlling glucose, reducing body weight, and addressing hepatic fat in mice models. The development of these enhanced analogs, exhibiting balanced activities at both GLP-1 and GCG receptors, marks a significant advance in the potential treatment of diabetes and liver diseases (Yang et al., 2020).

Safety And Hazards

The specific safety and hazards associated with Oxyntomodulin (porcine, bovine) are not well-documented in the available resources. However, it is intended for laboratory research use only61.


properties

CAS RN

62340-29-8

Product Name

Oxyntomodulin (porcine, bovine)

Molecular Formula

C192H295N59O60S

Molecular Weight

4421.86

synonyms

Alternative Names: Glucagon (1-37), Enteroglucagon

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.